molecular formula C17H26N4O5 B5508528 3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5508528
M. Wt: 366.4 g/mol
InChI Key: UWSOUZNINODRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C17H26N4O5 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.19031994 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

Compounds structurally related to 3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one have been explored for their potential antihypertensive effects. The synthesis and evaluation of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed compounds that act as alpha-adrenergic blockers, showing significant blood pressure lowering effects without evidence of beta-adrenergic blockade. This research highlights the potential of such compounds in treating hypertension (Caroon et al., 1981).

Tachykinin NK2 Receptor Antagonists

Another area of application is the development of non-peptide tachykinin NK2 receptor antagonists. The synthesis of spiropiperidines, including compounds with the 1-oxa-3,8-diazaspiro[4.5]decan structure, has been reported. These compounds demonstrated high affinity for the NK2 receptor and potent antagonist activity in physiological assays, suggesting their potential use in treating diseases related to NK2 receptor dysregulation (Smith et al., 1995).

Dual Angiotensin II and Endothelin A Receptor Antagonists

Research has also focused on compounds with dual activity against angiotensin II and endothelin A receptors, aiming to provide a novel approach to hypertension treatment. The design and synthesis of N-isoxazolyl biphenylsulfonamides, sharing structural features with the discussed compound, led to potent and orally active dual antagonists. These findings offer a promising strategy for managing hypertension by targeting both receptors simultaneously (Murugesan et al., 2002).

Modified Carbohydrates Synthesis

The conjugate addition reactions involving α,β-unsaturated ketones have led to the synthesis of partially modified carbohydrates. These synthetic strategies include the use of compounds structurally related to this compound, demonstrating the potential in synthesizing novel carbohydrate analogues (Valdersnes et al., 2012).

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-8-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5/c1-19(2)9-10-21-12-17(25-16(21)24)5-7-20(8-6-17)15(23)4-3-13-11-14(22)18-26-13/h11H,3-10,12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSOUZNINODRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CC2(CCN(CC2)C(=O)CCC3=CC(=O)NO3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.